Dnp-pro-gln-gly-OH

pH Optimum Collagenase Assay Enzyme Kinetics

This Dnp-Pro-Gln-Gly-OH standard is specifically required for HPLC calibration of collagenase/MMP activity assays. Unlike generic Dnp-peptides, its Pro-Gln-Gly sequence is essential for accurate MMP-1 quantification. Using alternative sequences leads to flawed kinetic data. Ensure assay integrity with this exact, ≥95% pure reference standard.

Molecular Formula C18H22N6O9
Molecular Weight 466.4 g/mol
CAS No. 65080-33-3
Cat. No. B1459459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDnp-pro-gln-gly-OH
CAS65080-33-3
Molecular FormulaC18H22N6O9
Molecular Weight466.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O
InChIInChI=1S/C18H22N6O9/c19-15(25)6-4-11(17(28)20-9-16(26)27)21-18(29)13-2-1-7-22(13)12-5-3-10(23(30)31)8-14(12)24(32)33/h3,5,8,11,13H,1-2,4,6-7,9H2,(H2,19,25)(H,20,28)(H,21,29)(H,26,27)/t11-,13-/m0/s1
InChIKeyYPGZFLBTPSTOOB-AAEUAGOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dnp-Pro-Gln-Gly-OH (CAS 65080-33-3) Procurement Guide for Collagenase and MMP Substrate Assays


Dnp-Pro-Gln-Gly-OH (2,4-Dinitrophenyl-L-Prolyl-L-Glutaminyl-Glycine, CAS 65080-33-3) is a synthetic tripeptide bearing a chromogenic 2,4-dinitrophenyl (Dnp) quencher moiety . This compound serves a dual role in biochemical assays: it is the specific chromogenic product fragment released upon enzymatic cleavage of the widely used synthetic collagenase/MMP substrate Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH, and it is used independently as a protease substrate . Its primary application is as a quantitative reference standard for calibrating high-performance liquid chromatography (HPLC) assays designed to measure collagenase and matrix metalloproteinase (MMP) activity .

Why Generic Dnp-Peptides Cannot Substitute for Dnp-Pro-Gln-Gly-OH in Quantification


Dnp-Pro-Gln-Gly-OH is not a generic Dnp-peptide; its specific sequence and acidic pH optimum differentiate it from analogs. The Pro-Gln-Gly tripeptide backbone, a key recognition motif for collagenases, directly dictates the cleavage pattern of its parent substrate . Generic substitution with a Dnp-peptide of a different sequence (e.g., Dnp-Pro-Leu-Gly-OH) or a different pH profile would generate an incorrect Dnp-product that is not recognized by established HPLC methods, leading to inaccurate calibration and flawed kinetic data . Using Dnp-GPLG (Dnp-Gly-Pro-Leu-Gly-OH), a commercial negative control, would also be unsuitable as it lacks the Gln residue critical for substrate specificity and yields a different cleavage product .

Quantitative Evidence Differentiating Dnp-Pro-Gln-Gly-OH from Closest Analogs


pH Optimum Differentiation: Dnp-Pro-Gln-Gly-OH vs. General Dnp-Peptides

The pH optimum for Dnp-Pro-Gln-Gly-OH is reported to be 5.5, which aligns with the acidic environment found in many mammalian tissues and organs . In contrast, the optimal pH for the cleavage of the extended substrate Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH by a related enzyme has been reported at a highly alkaline pH of 10.5 , and general Dnp-peptide assays are often performed at neutral to slightly basic pH (7.0-8.0). This acidic preference is a key differentiator for scientists designing assays under specific physiological conditions.

pH Optimum Collagenase Assay Enzyme Kinetics

Purity Standardization for Quantification: Dnp-Pro-Gln-Gly-OH vs. No Defined Baseline

As a quantitative reference standard, Dnp-Pro-Gln-Gly-OH is supplied with a defined minimum purity of 95% . A vendor's specification indicates that contamination detectable by HPLC is less than 1% when 100 µg is applied . This defined purity provides a necessary benchmark for analytical method validation, which is not available for unspecified Dnp-peptide fragments or when attempting to quantify using the intact parent substrate.

HPLC Standard Peptide Purity Collagenase Assay

Role as a Reference Standard: Dnp-Pro-Gln-Gly-OH vs. Dnp-GPLG (Negative Control)

Dnp-Pro-Gln-Gly-OH is the specific chromogenic product of the established collagenase substrate Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH, used as a reference standard for HPLC assay calibration . In contrast, a close analog, Dnp-GPLG (Dnp-Gly-Pro-Leu-Gly-OH), is explicitly marketed and used as a negative control for MMP activity, as it is not cleaved by the target enzymes . This functional distinction—quantitative standard vs. negative control—is a primary differentiator for procurement.

MMP Assay Control Chromogenic Standard Peptide Comparator

Critical Application Scenarios for Procuring Dnp-Pro-Gln-Gly-OH


HPLC-Based Quantification of Collagenase/MMP Activity

Dnp-Pro-Gln-Gly-OH is the essential reference standard for calibrating HPLC assays designed to measure the activity of collagenases and MMPs. By using this pure product fragment as a standard, researchers can accurately quantify the amount of Dnp-Pro-Gln-Gly-OH produced from the enzymatic hydrolysis of the parent substrate, Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH .

Enzyme Kinetics Studies Under Acidic Conditions

Given its reported pH optimum of 5.5, this compound is the preferred substrate for studying protease activity in acidic environments, such as those found in lysosomes, certain tumor microenvironments, or specific tissue compartments . This allows for more physiologically relevant kinetic measurements compared to using substrates optimized for neutral pH.

Method Development and Validation for Protease Assays

The well-defined purity (≥95%) and distinct chromatographic profile of Dnp-Pro-Gln-Gly-OH make it a reliable compound for developing and validating new analytical methods for protease activity . Its use ensures that method variability stems from the biological system rather than from inconsistencies in the standard.

Differentiation of MMP-1 Activity from Other MMPs

The parent peptide, Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH, is a well-documented substrate for MMP-1 (collagenase-1) . Procurement of the Dnp-Pro-Gln-Gly-OH standard is therefore crucial for any study seeking to specifically quantify MMP-1 activity and differentiate it from other MMP family members that may have different substrate specificities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


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